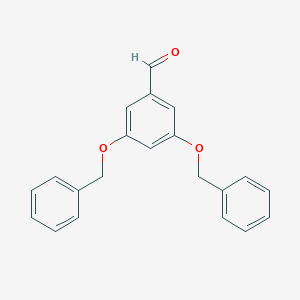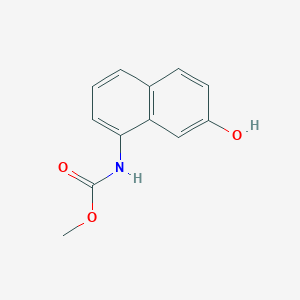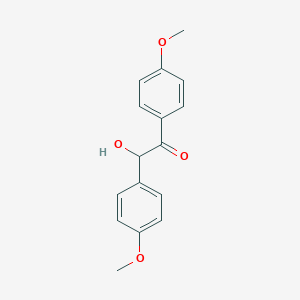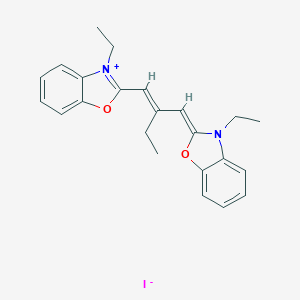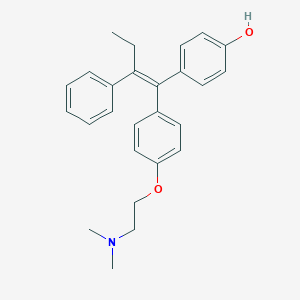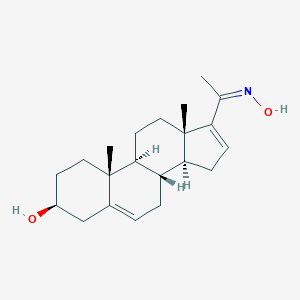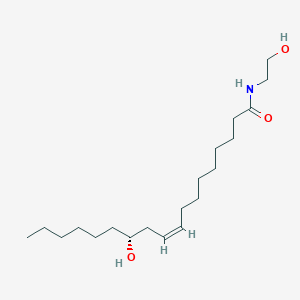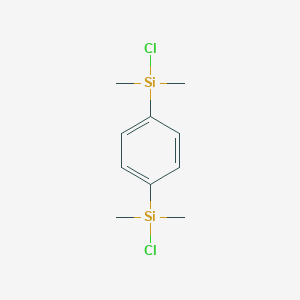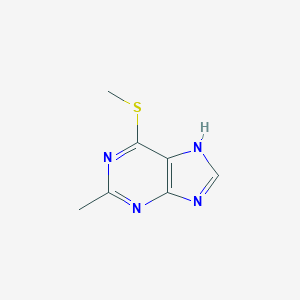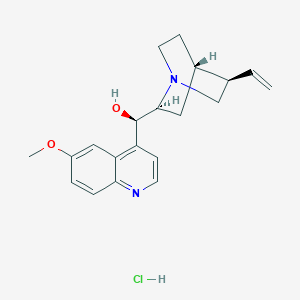
Quinine hydrochloride
描述
盐酸奎宁是一种从金鸡纳树树皮中提取的生物碱。 几个世纪以来,它一直被用作抗疟疾药物,也是金鸡纳树提取物中的活性成分,自 1633 年之前就用于治疗疟疾 。 盐酸奎宁也是一种轻度解热镇痛药,已被用于治疗普通感冒 .
作用机制
盐酸奎宁的具体作用机制尚未完全了解。 据推测,奎宁及其相关的抗疟疾药物通过干扰寄生虫分解和消化血红蛋白的能力而对疟疾寄生虫具有毒性 。 体外研究表明奎宁抑制恶性疟原虫的核酸和蛋白质合成,并抑制其糖酵解 .
生化分析
Biochemical Properties
Quinine hydrochloride interacts with various enzymes and proteins. It is a weak base and is concentrated in the food vacuoles of Plasmodium falciparum . It is metabolized in the liver, mostly through CYP3A4 and CYP2C19-mediated pathways .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to enhance the antimicrobial effects of antimicrobial blue light against multidrug-resistant Gram-negative bacteria in vitro . It also has direct effects on muscle membrane and sodium channels, making it useful in some muscular disorders .
Molecular Mechanism
The molecular mechanism of action of this compound is not entirely clear. It is thought to act by inhibiting heme polymerase, thereby allowing accumulation of its cytotoxic substrate, heme . It also has gametocytocidal activity against P. vivax and P. malariae .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, a study found that this compound enhanced the inactivation of multidrug-resistant Pseudomonas aeruginosa and Acinetobacter baumannii when illuminated with antimicrobial blue light .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, a study found that the addition of this compound significantly potentiated the antimicrobial effects of antimicrobial blue light in a mouse skin abrasion infection model .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized in the liver, mostly through CYP3A4 and CYP2C19-mediated pathways . The major metabolite of quinine is 3-hydroxyquinine, formed by CYP3A4 .
Transport and Distribution
This compound is transported and distributed within cells and tissues. As a weak base, it is concentrated in the food vacuoles of P. falciparum . It is also excreted through the kidneys .
准备方法
化学反应分析
盐酸奎宁会发生各种化学反应,包括:
氧化: 奎宁可以被氧化形成醌衍生物。
还原: 还原反应可以将奎宁转化为二氢奎宁。
取代: 奎宁可以发生取代反应,特别是在强酸或碱的存在下。
科学研究应用
盐酸奎宁在科学研究中有着广泛的应用:
相似化合物的比较
属性
IUPAC Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSFSRMTJJPTCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130-89-2 | |
| Record name | Cinchonan-9-ol, 6'-methoxy-, hydrochloride (1:1), (8.alpha.,9R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


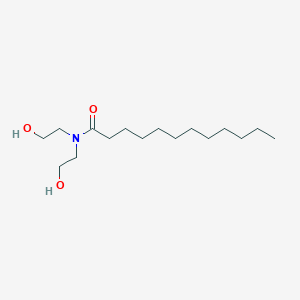
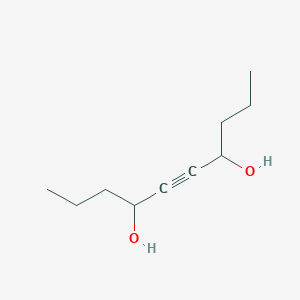
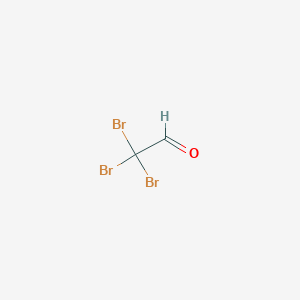
![8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one](/img/structure/B85891.png)
